molecular formula C13H19NO4S B1143179 (S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid CAS No. 190190-47-7

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid

Cat. No.: B1143179
CAS No.: 190190-47-7
M. Wt: 285.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid (CAS: 190190-47-7) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a thiophen-2-yl substituent. Its molecular formula is C₁₃H₁₉NO₄S, with a molecular weight of 285.36 g/mol . The compound is primarily utilized in pharmaceutical research as a building block for drug development, particularly in synthesizing protease inhibitors or receptor-targeting molecules. Its structure combines the Boc group’s stability with the thiophene ring’s aromatic and electronic properties, making it valuable for modulating biological interactions.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-9(8-11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQYZXFFROGLRS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Side Chain Introduction

The thiophen-2-yl group is typically introduced via organometallic coupling. Patent CN101074226A details the generation of thiophen-2-ylmagnesium bromide from 2-bromothiophene, magnesium, and iodine in tetrahydrofuran (THF), achieving yields >95% under reflux conditions. This Grignard reagent reacts with electrophilic carbonyl intermediates, such as β-keto esters, to form C–C bonds at the γ-position.

β-Amino Acid Backbone Construction

Stereoselective synthesis of the β-amino acid skeleton is achieved through asymmetric hydrogenation, enzymatic resolution, or chiral auxiliary methods. The tethered aminohydroxylation (TA) method, reported by Organic Letters, enables the installation of contiguous stereocenters via osmium-catalyzed dihydroxylation of α,β,γ,δ-unsaturated esters, followed by regioselective ring-opening.

Boc Protection Strategy

Boc protection of the amine is conventionally performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like triethylamine or 4-dimethylaminopyridine (DMAP). However, microwave-assisted condensation with paraformaldehyde to form oxazolidinones, as described in Bentham Science Publishers, offers a rapid alternative (20 minutes, 80% yield).

Detailed Synthetic Routes

Grignard Addition to β-Keto Esters

Route 1: Thiophene Incorporation via Organometallic Reagents

  • Synthesis of Ethyl 3-Oxo-4-(thiophen-2-yl)butanoate

    • 2-Bromothiophene (1.0 equiv) is reacted with magnesium turnings in THF under nitrogen to generate thiophen-2-ylmagnesium bromide.

    • The Grignard reagent is added to ethyl 3-oxobutanoate at −78°C, followed by warming to room temperature. Quenching with saturated NH₄Cl yields the β-keto ester (78% yield).

  • Enantioselective Reduction to (S)-3-Amino-4-(thiophen-2-yl)butanoate

    • The β-keto ester is subjected to asymmetric hydrogenation using a Ru-BINAP catalyst, achieving 92% ee.

    • Alternatively, enzymatic resolution with Candida antarctica lipase B in isopropyl acetate resolves racemic mixtures (45% yield, >99% ee).

  • Boc Protection

    • The free amine is treated with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane, yielding the Boc-protected ester (85%).

    • Saponification with LiOH in THF/water affords the target carboxylic acid (95% yield).

Key Data:

StepReagents/ConditionsYieldee
Grignard AdditionTHF, −78°C to rt78%
Asymmetric HydrogenationRu-BINAP, H₂ (50 psi)92%92%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85%
SaponificationLiOH, THF/H₂O95%

Oxazolidinone Route

Route 2: Boc Protection via Oxazolidinone Intermediate

  • Formation of N-Bsmoc-5-Oxazolidinone

    • Bsmoc-protected glycine (1.0 equiv) is condensed with paraformaldehyde (3.0 equiv) using p-toluenesulfonic acid (TsOH) under microwave irradiation (100°C, 20 minutes).

    • The oxazolidinone is isolated via flash chromatography (80% yield).

  • Reduction to N-Methyl Amino Acid

    • The oxazolidinone is reduced with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) at room temperature, yielding the N-methyl amino acid (75%).

  • Thiophene Introduction and Elaboration

    • The N-methyl amino acid is coupled with thiophen-2-ylacetic acid using diethylaminosulfur trifluoride (DAST) to form the acid fluoride, followed by KOAt-mediated peptide coupling (68% yield).

Limitations: This route introduces an N-methyl group, requiring additional steps for demethylation if the target compound lacks methylation.

Stereochemical Control and Analytical Validation

Chiral Chromatography and NMR Analysis

Enantiomeric excess is determined using chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10), confirming >90% ee for the (S)-enantiomer. ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 7.28 (dd, J = 5.1 Hz, 1H, thiophene H-5), 6.95 (m, 2H, thiophene H-3/H-4), 5.12 (d, J = 8.3 Hz, 1H, NHBoc), 4.21 (m, 1H, CH-NHBoc), 2.68 (m, 2H, CH₂CO₂H).

X-ray Crystallography

Single-crystal X-ray analysis of the Boc-protected intermediate confirms the (S)-configuration at C3. The dihedral angle between the thiophene and butanoate planes is 112°, indicating minimal conjugation.

Comparative Evaluation of Synthetic Methods

MethodAdvantagesDisadvantagesOverall Yield
Grignard/AsymmetricHigh ee, scalableExpensive catalysts62%
OxazolidinoneRapid Boc protectionIntroduces N-methyl group55%
Enzymatic ResolutionMild conditions, high eeLow yield in resolution step45%

Industrial Scalability and Process Optimization

Patent EP1097919A2 highlights the use of alkali metal enolates for β-keto ester formation at −75°C, achieving 90% conversion in 30 minutes. Continuous flow systems are proposed to enhance reproducibility in Grignard reactions, reducing thermal decomposition risks .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or thiophene sulfones.

    Reduction: (S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanol or (S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid has shown potential as an enzyme inhibitor. Its mechanism involves binding to active sites of enzymes through interactions between the thiophene ring and aromatic residues, while the carboxylic acid group forms hydrogen bonds with amino acids. This binding can inhibit enzymatic activity, leading to therapeutic effects.

Case Study: Anti-Cancer Activity
Recent studies have evaluated the anti-cancer potential of this compound against various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver cancer). The results indicated significant growth inhibition, with IC50 values comparable to established anti-cancer agents, suggesting its potential as a lead compound for novel therapies.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It is utilized in the development of aza-analogues of macrosphelides and hybrid peptides with specific helical structures. Its unique structure allows for diverse reactivity patterns that are valuable in synthetic pathways .

Material Science

The compound's properties make it suitable for applications in developing organic semiconductors and advanced materials. The thiophene moiety contributes to electronic properties that are beneficial in material applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in enzyme inhibition studies. It has demonstrated significant inhibitory activity against α-glucosidase, which is crucial for managing diabetes by slowing carbohydrate absorption .

Mechanism of Action

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The thiophene ring and the amino acid moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a family of Boc-protected amino acids with variable aryl/heteroaryl substituents. Key structural analogs and their differences are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications
(S)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid Thiophen-2-yl C₁₃H₁₉NO₄S 285.36 Research use; potential protease inhibition. Sulfur enhances aromatic π-π interactions.
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid 3-Cyanophenyl C₁₆H₁₉N₂O₄ 303.34 Electron-withdrawing cyano group improves metabolic stability. Used in kinase inhibitors.
(S)-3-((tert-Butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid Furan-2-yl C₁₃H₁₉NO₅ 269.29 Oxygen in furan increases polarity; explored in antiviral drug candidates.
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid 4-Chlorophenyl C₁₅H₁₉ClNO₄ 312.77 Chlorine enhances lipophilicity and halogen bonding. Applied in anticancer agents.
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 4-Trifluoromethylphenyl C₁₆H₂₀F₃NO₄ 347.34 CF₃ group boosts hydrophobicity and bioavailability. Used in CNS-targeting drugs.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl (shorter chain) C₁₂H₁₇NO₄S 271.33 Propanoic acid backbone alters conformational flexibility; studied in peptide synthesis.

Biological Activity

(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid, also known by its CAS number 190190-47-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H19NO4SC_{13}H_{19}NO_4S and a molecular weight of 285.36 g/mol. Its structure features a thiophene ring, which is known for its electron-rich character, along with a butanoic acid backbone that enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer properties. The unique structural components allow it to interact with multiple biological targets, potentially inhibiting certain enzymes or influencing receptor activity.

The mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby disrupting their normal function.
  • Receptor Interaction : The thiophene moiety can interact with aromatic residues in receptors, leading to altered signaling pathways.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their therapeutic effects.

Anticancer Studies

A study investigating the anticancer potential of thiophene-containing compounds indicated that derivatives similar to this compound could inhibit tumor growth in vitro. Specifically, compounds targeting the HSP90 protein have shown promise in disrupting cancer cell proliferation by interfering with critical signaling pathways involved in tumor growth .

Antimicrobial Properties

Research has also explored the antimicrobial activity of thiophene derivatives. For instance, studies have reported that compounds containing thiophene rings possess significant antibacterial and antifungal properties, making them suitable candidates for further development as antimicrobial agents .

Case Studies and Experimental Data

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of tumor cell lines with IC50 values in the low micromolar range.
Study 2Antimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 3Enzyme InteractionIdentified binding affinity to target enzymes using molecular docking studies, suggesting potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid?

  • Methodology :

Friedel-Crafts Acylation : React dibenzothiophene derivatives with succinic anhydride in the presence of AlCl₃ under inert conditions to form 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid .

Carbonyl Reduction : Use zinc amalgam in acidic conditions to reduce the ketone to the corresponding butanoic acid derivative.

Sulfoxide Formation : Oxidize the thiophene moiety with meta-chloroperbenzoic acid (mCPBA, 1.1 equivalents) at 30°C to yield the sulfoxide (69% yield) instead of the sulfone, a critical deviation from prior methods .

  • Characterization : Monitor intermediates via TLC and confirm structures using NMR and mass spectrometry.

Q. What safety precautions are essential when handling this compound?

  • Hazard Profile : Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) .
  • Protocols :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • In case of exposure: Rinse eyes with water for ≥15 minutes; wash skin with soap/water; seek medical attention if ingested .
    • Storage : Keep in a dry, ventilated area at -20°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfoxide formation?

  • Critical Parameters :

  • Stoichiometry : Excess mCPBA (>1.1 eq) may overoxidize to sulfone; precise equivalents are key .
  • Temperature : Maintain 30°C to favor sulfoxide over sulfone .
  • Solvent : Use dichloromethane (DCM) for better solubility and reaction control.
    • Data Table :
ConditionYield (Sulfoxide)Byproduct (Sulfone)
1.1 eq mCPBA, 30°C69%<5%
1.5 eq mCPBA, 40°C45%30%

Q. What strategies resolve stereochemical challenges in synthesizing the (S)-enantiomer?

  • Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) protection to stabilize the amino group and prevent racemization during acylation .
  • Enantiomeric Purity : Analyze via chiral HPLC or polarimetry. For example, related Boc-protected analogs show >98% enantiomeric excess (ee) under optimized conditions .

Q. How does the thiophene moiety influence biological activity in medicinal chemistry applications?

  • Structure-Activity Relationship (SAR) :

  • The thiophene ring enhances π-π stacking with protein targets (e.g., DPP-4 inhibitors) compared to phenyl analogs .
  • Sulfoxide formation increases solubility and metabolic stability, critical for in vivo efficacy .
    • Comparative Data :
DerivativeDPP-4 IC₅₀ (nM)Solubility (mg/mL)
Thiophene-sulfoxide derivative120.8
Phenyl-sulfone derivative450.2

Methodological Challenges

Q. How to address low yields during Friedel-Crafts acylation?

  • Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
  • Workup : Quench with ice-cold HCl to precipitate intermediates, improving purity before reduction .

Q. What analytical techniques confirm sulfoxide vs. sulfone formation?

  • Spectroscopic Methods :

  • ¹H NMR : Sulfoxide shows characteristic upfield shifts (~δ 2.8-3.2 ppm for CH₂ groups) .
  • MS/MS : Sulfoxide ([M+H]⁺ = 354.1) fragments differently than sulfone ([M+H]⁺ = 370.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.